Cas no 1823653-50-4 (Butanoic acid, 3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-4-hydroxy-, phenylmethyl ester)

Butanoic acid, 3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-4-hydroxy-, phenylmethyl ester, is a protected amino acid derivative commonly employed in peptide synthesis. The 9-fluorenylmethoxycarbonyl (Fmoc) group serves as a temporary protecting group for the amine functionality, enabling selective deprotection under mild basic conditions. The phenylmethyl (benzyl) ester protects the carboxyl group, offering stability during solid-phase peptide synthesis. The hydroxyl group at the 4-position provides a handle for further functionalization. This compound is particularly valuable in Fmoc-based strategies due to its orthogonal protection scheme, facilitating efficient stepwise elongation of peptide chains. Its high purity and well-defined reactivity profile make it a reliable building block for complex peptide assembly.
Butanoic acid, 3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-4-hydroxy-, phenylmethyl ester structure
1823653-50-4 structure
Product Name:Butanoic acid, 3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-4-hydroxy-, phenylmethyl ester
CAS No:1823653-50-4
MF:C26H25NO5
MW:431.480407476425
MDL:MFCD30180804
CID:5241689
PubChem ID:122235495
Update Time:2025-05-21

Butanoic acid, 3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-4-hydroxy-, phenylmethyl ester Chemical and Physical Properties

Names and Identifiers

    • Butanoic acid, 3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-4-hydroxy-, phenylmethyl ester
    • MDL: MFCD30180804
    • Inchi: 1S/C26H25NO5/c28-15-19(14-25(29)31-16-18-8-2-1-3-9-18)27-26(30)32-17-24-22-12-6-4-10-20(22)21-11-5-7-13-23(21)24/h1-13,19,24,28H,14-17H2,(H,27,30)
    • InChI Key: OMPRMVFIKMQMAM-UHFFFAOYSA-N
    • SMILES: C(OCC1=CC=CC=C1)(=O)CC(NC(OCC1C2=C(C=CC=C2)C2=C1C=CC=C2)=O)CO

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Additional information on Butanoic acid, 3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-4-hydroxy-, phenylmethyl ester

Comprehensive Guide to Butanoic acid, 3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-4-hydroxy-, phenylmethyl ester (CAS No. 1823653-50-4)

Butanoic acid, 3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-4-hydroxy-, phenylmethyl ester (CAS No. 1823653-50-4) is a specialized Fmoc-protected amino acid derivative widely used in peptide synthesis and pharmaceutical research. This compound belongs to the class of N-Fmoc amino acid esters, which are critical intermediates in solid-phase peptide synthesis (SPPS). Its unique structure, featuring both hydroxyl and Fmoc-protected amino groups, makes it a valuable building block for designing bioactive peptides and small-molecule drugs.

The growing demand for peptide-based therapeutics has increased interest in compounds like Butanoic acid, 3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-4-hydroxy-, phenylmethyl ester. Researchers are particularly focused on its role in developing targeted drug delivery systems and bioconjugation strategies. Recent advancements in cancer immunotherapy and antibody-drug conjugates (ADCs) have further highlighted the importance of such derivatives in modern medicine.

From a chemical perspective, this compound exhibits excellent stability under standard SPPS conditions, making it suitable for automated peptide synthesizers. The phenylmethyl ester moiety provides additional protection for the carboxyl group, ensuring high yields during coupling reactions. Its compatibility with green chemistry principles has also been explored, as scientists seek more sustainable approaches to peptide manufacturing.

The pharmaceutical industry values CAS No. 1823653-50-4 for its versatility in creating structure-activity relationship (SAR) libraries. Medicinal chemists frequently employ this derivative to investigate peptide-protein interactions and optimize lead compounds. With the rising popularity of personalized medicine, such building blocks are becoming increasingly important for developing patient-specific therapies.

In the field of biomaterials science, researchers have investigated the potential of Fmoc-protected amino acid derivatives for creating self-assembling nanostructures. The amphiphilic nature of Butanoic acid, 3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-4-hydroxy-, phenylmethyl ester makes it particularly interesting for designing drug-loaded hydrogels and tissue engineering scaffolds. These applications align with current trends in regenerative medicine and 3D bioprinting technologies.

Quality control of CAS No. 1823653-50-4 typically involves advanced analytical techniques such as HPLC, mass spectrometry, and NMR spectroscopy. The compound's purity is crucial for ensuring reproducible results in peptide synthesis, especially when working with GMP-grade materials for clinical applications. Many suppliers now provide detailed certificates of analysis (CoA) to meet the stringent requirements of pharmaceutical customers.

The market for Fmoc-protected amino acid derivatives continues to expand, driven by increasing R&D investments in biopharmaceuticals and therapeutic peptides. As more researchers explore the potential of Butanoic acid, 3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-4-hydroxy-, phenylmethyl ester, we can expect to see new applications emerge in areas like diagnostic imaging and precision medicine. The compound's unique chemical properties position it as a key player in the next generation of biomedical innovations.

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